molecular formula C17H16O4 B4794798 Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester CAS No. 73376-32-6

Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester

Cat. No.: B4794798
CAS No.: 73376-32-6
M. Wt: 284.31 g/mol
InChI Key: IDLVYJTWGAJKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester is an organic compound with the molecular formula C17H16O4. It is a derivative of benzoic acid and is characterized by the presence of a 4-methoxyphenyl ester group and a 2-propenyloxy substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method involves the reaction of 4-methoxyphenol with 4-(2-propenyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the propenyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methoxyphenyl ester: Lacks the 2-propenyloxy group, resulting in different chemical properties and reactivity.

    Benzoic acid, 4-(2-propenyloxy)-, phenyl ester: Similar structure but without the methoxy group, leading to variations in its applications and effects.

Uniqueness

Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester is unique due to the presence of both the 4-methoxyphenyl ester and 2-propenyloxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

(4-methoxyphenyl) 4-prop-2-enoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-12-20-15-6-4-13(5-7-15)17(18)21-16-10-8-14(19-2)9-11-16/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLVYJTWGAJKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366905
Record name Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73376-32-6
Record name Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.